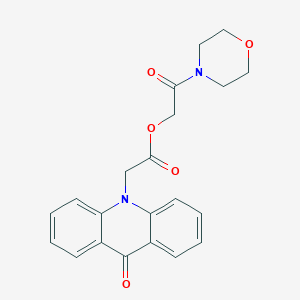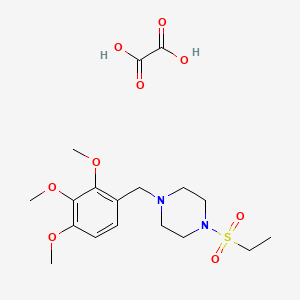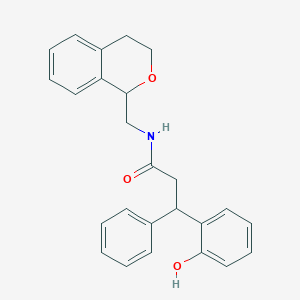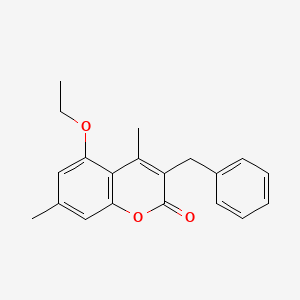![molecular formula C27H29N3O5 B3940531 N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide](/img/structure/B3940531.png)
N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide
Übersicht
Beschreibung
N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide, also known as BAY 876, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective inhibitor of the protein kinase B-Raf, which plays a critical role in the regulation of cell growth and proliferation. In
Wirkmechanismus
N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 acts as a selective inhibitor of B-Raf by binding to the ATP-binding site of the kinase domain. This prevents the activation of downstream signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and proliferation. By blocking B-Raf activity, N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 can induce cell cycle arrest and apoptosis in cancer cells, as well as alter glucose metabolism and insulin signaling in adipocytes.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 depend on the specific cell type and context in which it is used. In cancer cells, N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 can induce cell cycle arrest and apoptosis, leading to reduced tumor growth and metastasis. In adipocytes, N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 can alter glucose metabolism and insulin signaling, potentially leading to improved glucose homeostasis and reduced insulin resistance. However, the effects of N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 on normal cells and tissues are not well understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 in lab experiments is its high selectivity for B-Raf, which reduces the potential for off-target effects. In addition, N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. However, the low yield of the synthesis method and the limited availability of N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 may limit its use in certain experiments. In addition, the potential for toxicity and side effects in normal cells and tissues needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876. One area of interest is the development of more efficient synthesis methods to increase the yield and availability of this compound. Another direction is the investigation of the potential for combination therapy with other drugs to enhance the effectiveness of N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 in cancer treatment. In addition, the effects of N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 on normal cells and tissues need to be further studied to evaluate its safety and potential for clinical use. Finally, more research is needed to understand the role of B-Raf in various cellular processes and disease states, which may lead to the development of new therapeutic targets and strategies.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 has been widely used in scientific research to investigate the role of B-Raf in various cellular processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-(tert-butyl)-3,5-bis[(phenoxyacetyl)amino]benzamide 876 has been used to study the regulation of glucose metabolism and insulin signaling in adipocytes, as well as the role of B-Raf in the development and function of the nervous system.
Eigenschaften
IUPAC Name |
N-tert-butyl-3,5-bis[(2-phenoxyacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-27(2,3)30-26(33)19-14-20(28-24(31)17-34-22-10-6-4-7-11-22)16-21(15-19)29-25(32)18-35-23-12-8-5-9-13-23/h4-16H,17-18H2,1-3H3,(H,28,31)(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUUNXXMAJBXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)NC(=O)COC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3,5-bis[(phenoxyacetyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3940456.png)


![1-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B3940480.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3940485.png)



![5-(2,3-dihydro-1,4-benzodioxin-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3940509.png)


![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3940524.png)
![2-[5-(3-chloro-5-fluoro-4-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethanol](/img/structure/B3940534.png)
![2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B3940537.png)